
E3 ligase Ligand-Linker Conjugates 17
Vue d'ensemble
Description
Thalidomide-O-amido-C8-NH2 (TFA) : est un conjugué ligand-lieur de ligase E3 synthétisé qui intègre le ligand de céréblon à base de thalidomide et un lieur. Ce composé est principalement utilisé dans la synthèse des PROTAC (chimères ciblant la protéolyse), qui sont des molécules conçues pour cibler et dégrader des protéines spécifiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Thalidomide-O-amido-C8-NH2 (TFA) implique la conjugaison du Thalidomide avec un lieur alkylC8 possédant un groupe amine terminal. Le processus comprend généralement les étapes suivantes :
Activation du Thalidomide : Le Thalidomide est activé en le faisant réagir avec un réactif approprié pour former un intermédiaire.
Fixation du lieur : Le Thalidomide activé est ensuite mis à réagir avec un lieur alkylC8 possédant un groupe amine terminal. Cette étape implique souvent des réactions de couplage peptidique.
Purification : Le produit final est purifié à l’aide de techniques standard telles que la cristallisation ou la chromatographie
Méthodes de production industrielle : La production industrielle du Thalidomide-O-amido-C8-NH2 (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité et le rendement, et implique souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles .
Analyse Des Réactions Chimiques
Reactive Functional Groups and Solubility
The compound’s structure includes multiple reactive moieties critical for PROTAC assembly:
Notes:
- The terminal primary amine (-NH₂) on the octyl linker enables conjugation to carboxylic acids or NHS esters via nucleophilic acyl substitution .
- The dioxoisoindolinone ring (thalidomide derivative) binds CRBN but lacks direct reactivity under physiological conditions .
Nucleophilic Substitution (Amine Reactivity)
The 8-aminooctyl linker facilitates covalent bond formation with electrophilic partners:
Example Reaction:
textE3 Ligand-Linker 17-NH₂ + Target ligand-COOH → PROTAC (amide bond)
Bioorthogonal Click Chemistry
The terminal amine can be functionalized for strain-promoted azide-alkyne cycloaddition (SPAAC):
Modification | Product | Yield | Reference |
---|---|---|---|
PEG4-azide derivative | Thalidomide-O-PEG4-azide | 75–85% | |
Alkyne-functionalized | Thalidomide-O-PEG5-alkyne | 80% |
Key Finding:
PEG linkers >4 units enhance solubility but reduce proteasomal degradation efficiency (IC₅₀ increases by 3×) .
Hydrolytic Stability
- Amide bonds: Resistant to hydrolysis at pH 7.4 (t₁/₂ >72 hrs) .
- Trifluoroacetate salt: Dissociates in aqueous buffers but does not affect reactivity .
Oxidative Susceptibility
- The dioxoisoindolinone ring undergoes slow oxidation under H₂O₂ (1 mM), forming inactive metabolites .
Comparative Reactivity with Analogues
Conjugate | Linker Length | Reaction Rate (Amine) | PROTAC Efficacy (DC₅₀) |
---|---|---|---|
Conjugate 17 (C8) | 8 carbons | 1.0 (reference) | 7.2 nM (AR degradation) |
Conjugate 7 (PEG4) | 4 PEG units | 0.8 | 15 nM |
Conjugate 20 (C6) | 6 carbons | 1.2 | 5.1 nM |
Key Steps
- Ligand synthesis: Pomalidomide functionalization via SNAr reaction (K₂CO₃, DMF, 60°C) .
- Linker attachment: Amide coupling using HATU/DIPEA (yield: 68%) .
- Purification: Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) .
Scalability Challenges
Applications De Recherche Scientifique
Key Components
- E3 Ligase : The enzyme responsible for transferring ubiquitin to target proteins.
- Ligand : A small molecule that specifically binds to the E3 ligase.
- Linker : A chemical structure that connects the E3 ligase ligand to the target protein ligand.
Targeted Protein Degradation
E3 Ligase Ligand-Linker Conjugate 17 is primarily utilized in PROTAC technology to selectively degrade proteins implicated in disease pathways. By recruiting E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL), researchers can target oncogenic proteins for degradation, providing a powerful strategy for cancer treatment.
Drug Discovery
The development of PROTACs using E3 Ligase Ligand-Linker Conjugate 17 has opened new avenues in drug discovery. The ability to modulate protein levels rather than merely inhibiting their function allows for more nuanced therapeutic interventions. This is particularly relevant in cases where traditional inhibitors have failed due to resistance mechanisms.
Broad Spectrum of Targets
Research indicates that E3 ligases can be co-opted to target a wide range of proteins involved in various diseases, including:
- Cancer (e.g., targeting androgen receptors and estrogen receptors)
- Autoimmune disorders
- Neurodegenerative diseases
Case Study 1: Cancer Therapeutics
A notable application of E3 Ligase Ligand-Linker Conjugate 17 is in the development of PROTACs targeting BRD4, an oncogenic protein involved in transcriptional regulation. Studies have shown that PROTACs utilizing this conjugate can effectively degrade BRD4 at sub-nanomolar concentrations, leading to significant antiproliferative effects in cancer cell lines .
Case Study 2: Neurodegenerative Disorders
Research has demonstrated the potential of E3 Ligase Ligand-Linker Conjugate 17 in targeting Tau protein, associated with neurodegenerative diseases such as Alzheimer's. By employing a PROTAC strategy, scientists have achieved targeted degradation of Tau, thereby reducing its aggregation and toxicity in neuronal cells .
Case Study 3: Immune Modulation
PROTACs leveraging E3 Ligase Ligand-Linker Conjugate 17 have also been explored for their ability to modulate immune responses. For instance, targeting specific immune checkpoint proteins has shown promise in enhancing anti-tumor immunity, offering a new approach to cancer immunotherapy .
Comparative Analysis of E3 Ligases Used in PROTACs
E3 Ligase | Ligands Used | Target Proteins | Therapeutic Areas |
---|---|---|---|
Cereblon (CRBN) | Pomalidomide | Various oncogenes | Cancer |
von Hippel-Lindau (VHL) | VHL ligands | Androgen receptor, BET proteins | Cancer |
MDM2 | Nutlin derivatives | p53 | Cancer |
cIAP1 | IAP inhibitors | NF-kB signaling components | Autoimmunity |
Mécanisme D'action
Le mécanisme d’action du Thalidomide-O-amido-C8-NH2 (TFA) implique son rôle de dégrons-lieur dans les PROTAC. Le composé se lie au céréblon, une ligase E3 de l’ubiquitine, et facilite l’ubiquitination et la dégradation subséquente des protéines cibles. Ce processus implique les étapes suivantes :
Liaison au céréblon : Le ligand de céréblon à base de thalidomide se lie à la protéine de céréblon.
Fixation du lieur : Le lieur relie le ligand de céréblon à un ligand de ciblage qui se lie à la protéine cible.
Ubiquitination : La protéine cible est ubiquitinée, la marquant pour la dégradation par le protéasome.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Chlorhydrate de Pomalidomide-C4-NH2
- Chlorhydrate de Thalidomide-O-amido-PEG2-C2-NH2
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Chlorhydrate de Thalidomide-NH-amido-C6-NH2 .
Unicité : Le Thalidomide-O-amido-C8-NH2 (TFA) est unique en raison de son lieur alkylC8 spécifique avec un groupe amine terminal, qui offre une stabilité de liaison et une spécificité améliorées dans les applications PROTAC .
Activité Biologique
E3 ligase Ligand-Linker Conjugates 17 represent a significant advancement in the field of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to facilitate the ubiquitination and subsequent degradation of specific proteins, which is a critical mechanism for regulating cellular processes and combating diseases such as cancer.
Overview of this compound
This compound, specifically Pomalidomide-C2-NH2, are characterized by their ability to recruit E3 ubiquitin ligases to target proteins. This conjugate consists of a ligand for the E3 ligase cereblon (CRBN) linked to a target protein ligand via a polyethylene glycol (PEG) linker. The molecular formula for this compound is with a molecular weight of 508.54 g/mol .
The primary mechanism by which this compound exert their biological activity involves the following steps:
- Recruitment of E3 Ligase : The ligand component binds to the E3 ligase, facilitating its proximity to the target protein.
- Ubiquitination : This proximity promotes the transfer of ubiquitin molecules to lysine residues on the target protein, marking it for degradation.
- Proteasomal Degradation : The ubiquitinated protein is subsequently recognized and degraded by the proteasome, effectively reducing its cellular levels.
This mechanism is particularly valuable for targeting proteins that are difficult to inhibit through traditional small molecule drugs.
Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological contexts:
- Protein Degradability Studies : A study highlighted that modifications at different regions on protein surfaces can significantly affect degradation efficiency. For instance, altering linker lengths and attachment sites demonstrated varying levels of efficacy in degrading proteins like EGFP and DUSP6 .
- Clinical Applications : The successful application of PROTACs in clinical settings has been reported, with compounds based on E3 ligase ligands showing promising results in reducing levels of cancer-promoting proteins at sub-nanomolar concentrations .
Table 1: Properties of this compound
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 508.54 g/mol |
E3 Ligase Target | Cereblon (CRBN) |
Linker Type | PEG |
Table 2: Comparative Biological Activity of PROTACs
PROTAC Type | Target Protein | Degradation Efficiency |
---|---|---|
CRBN-based PROTAC | ERRα | High |
VHL-based PROTAC | BRD4 | Moderate |
Dual-target PROTAC | Androgen Receptor | High |
Case Studies
- Case Study on ERRα Degradation : In a recent experiment, conjugates targeting ERRα through CRBN were shown to enhance degradation efficiency significantly compared to traditional methods. The study utilized various linker lengths to optimize binding and degradation rates .
- Clinical Trial Insights : Arvinas' clinical trials involving ARV-110 (a PROTAC targeting the androgen receptor) demonstrated a reduction in prostate-specific antigen (PSA) levels in patients with metastatic castration-resistant prostate cancer, underscoring the clinical relevance of these conjugates .
Propriétés
IUPAC Name |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVLNIUPDHKOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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